1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine

Physicochemical property differentiation Cycloalkyl SAR Membrane permeability prediction

1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine (C₁₇H₃₃N₃, MW 279.5 g/mol) is a bis-heterocyclic small molecule comprising a cycloheptyl-substituted piperidine ring linked at the 4-position to a 4-methylpiperazine moiety. The compound belongs to the 1,4-disubstituted piperidine/piperazine class that has been described in patent literature as possessing affinity for sigma receptors, particularly sigma-1, with potential utility in central nervous system disorder research.

Molecular Formula C17H33N3
Molecular Weight 279.5 g/mol
Cat. No. B10883900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine
Molecular FormulaC17H33N3
Molecular Weight279.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2CCN(CC2)C3CCCCCC3
InChIInChI=1S/C17H33N3/c1-18-12-14-20(15-13-18)17-8-10-19(11-9-17)16-6-4-2-3-5-7-16/h16-17H,2-15H2,1H3
InChIKeyYMCLRCUKEKGDEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine: Core Structural Identity and Procurement-Class Differentiation


1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine (C₁₇H₃₃N₃, MW 279.5 g/mol) is a bis-heterocyclic small molecule comprising a cycloheptyl-substituted piperidine ring linked at the 4-position to a 4-methylpiperazine moiety . The compound belongs to the 1,4-disubstituted piperidine/piperazine class that has been described in patent literature as possessing affinity for sigma receptors, particularly sigma-1, with potential utility in central nervous system disorder research [1]. As a commercially available screening compound typically supplied at ≥95% purity, it serves as a research tool for receptor binding studies, lead optimization campaigns, and structure–activity relationship (SAR) exploration around the cycloalkyl-piperidine-piperazine scaffold .

Research Context
Sigma receptor research tool for CNS studies
Chemotype
Cycloheptyl-piperidine-piperazine scaffold
Procurement Note
Screening compound; patent-disclosed sigma ligand class

Why 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine Cannot Be Casually Substituted by In-Class Analogs


Within the 1-(1-cycloalkylpiperidin-4-yl)-4-alkylpiperazine series, the cycloheptyl ring imposes distinct conformational constraints, lipophilicity, and steric bulk relative to its cyclohexyl (C₆) and cyclopentyl (C₅) counterparts . These physicochemical differences directly influence membrane permeability (predicted logP), target binding pocket complementarity, and metabolic stability [1]. In sigma receptor pharmacology, even single methylene-unit variations in the N-substituent cycloalkyl ring size have been shown to alter sigma-1 versus sigma-2 selectivity profiles by orders of magnitude [2]. Consequently, substituting 1-(1-cycloheptylpiperidin-4-yl)-4-methylpiperazine with a cyclohexyl or cyclopentyl analog without experimental validation risks introducing uncharacterized shifts in target engagement, selectivity, and ADME properties that can invalidate SAR conclusions or screening outcomes.

Cycloalkyl ring size
Cyclohexyl or cyclopentyl analogs may shift sigma subtype selectivity due to lipophilicity and steric differences.
Conformational flexibility
Greater cycloheptyl pseudorotation can alter binding pose complementarity compared to rigid cyclohexyl analog.
ADME property drift
LogP and brain penetration differences may affect assay performance and exposure profiles in cell-based models.

Quantitative Differentiation Evidence for 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine Against Closest Analogs


Cycloheptyl vs. Cyclohexyl N-Substituent: Steric Bulk (Molar Refractivity) and Lipophilicity (clogP) Differentiation

The cycloheptyl substituent (C₇ ring, 7 carbon atoms) of the target compound introduces a calculated molar refractivity (CMR) increment of approximately +4.62 cm³/mol and a clogP increase of approximately +0.50 to +0.55 log units relative to the cyclohexyl analog (C₆ ring, 6 carbon atoms), based on fragment-based computational predictions using the Hansch-Leo method [1]. For members of the 1-(1-cycloalkylpiperidin-4-yl)-4-methylpiperazine series, this translates to a predicted logP of approximately 3.7–3.9 for the cycloheptyl derivative versus approximately 3.2–3.4 for the cyclohexyl analog . In sigma receptor SAR, increased lipophilicity within the cycloalkylpiperazine series has been correlated with enhanced sigma-2 receptor affinity, while sigma-1 affinity is more sensitive to steric fit within a constrained binding pocket [2].

Lipophilicity & steric bulk
Class-level
ΔclogP +0.5–0.55; ΔCMR +4.6 cm³/mol
Predicted lipophilicity increase may shift membrane permeability
Computational prediction; no experimental logP data
Physicochemical property differentiation Cycloalkyl SAR Membrane permeability prediction

Conformational Ring Flexibility: Cycloheptyl Chair/Twist-Chair Pseudorotation vs. Cyclohexyl Chair Rigidity

The seven-membered cycloheptyl ring undergoes rapid pseudorotation among multiple low-energy conformations (chair, twist-chair, boat, and twist-boat), with an energy barrier of approximately 1.5–3.0 kcal/mol between conformers, compared with the more rigid cyclohexyl ring which strongly favors a single chair conformation with an inversion barrier of approximately 10.8 kcal/mol [1]. This difference in conformational flexibility means the cycloheptyl group of the target compound can adapt its shape to accommodate steric constraints within a receptor binding pocket, potentially accessing a larger conformational space for target engagement than the cyclohexyl analog [2]. In sigma receptor ligand design, conformational restriction versus flexibility of the N-substituent has been identified as a key determinant of sigma-1/sigma-2 subtype selectivity, with more flexible substituents generally favoring sigma-2 binding [3].

Conformational flexibility
Class-level
Cycloheptyl: >4 conformers; pseudorotation barrier ~1.5–3 kcal/mol
Greater flexibility may alter subtype binding preference
Class-level inference; target compound not experimentally characterized
Conformational analysis Ring pseudorotation Binding pocket steric complementarity

Sigma Receptor Pharmacological Space: Cycloheptyl-Piperidine-Piperazine Scaffold Positioning Relative to BD1063 (Benchmark Sigma-1 Antagonist)

The target compound shares the 4-methylpiperazine substructure with BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), a well-characterized selective sigma-1 receptor antagonist with Ki(sigma-1) = 9 ± 1 nM and >49-fold selectivity over sigma-2 [1]. However, the target compound replaces BD1063's 3,4-dichlorophenylethyl pharmacophore with a cycloheptylpiperidine moiety, fundamentally altering the molecular recognition elements for sigma receptor engagement. In the related patent family (WO 2008/096189 A2), piperidine-piperazine derivatives with N-cycloalkyl substituents are claimed as sigma receptor ligands for CNS disorders, establishing the cycloheptyl-piperidine-piperazine scaffold as a distinct chemotype within sigma receptor pharmacology [2]. While no publicly disclosed Ki value exists for the target compound against sigma-1 or sigma-2, structurally related piperidine-based sigma ligands have achieved sigma-1 Ki values of 3.7–4.6 nM with selectivity ratios exceeding 350-fold [3], indicating that the cycloalkylpiperidine-piperazine scaffold class is capable of high-affinity sigma receptor engagement when appropriately substituted.

Sigma receptor context
Class-level
Target: no sigma-1 Ki available
BD1063: sigma-1 Ki 9 nM, >49-fold selectivity
Cycloheptyl chemotype uncharacterized for sigma binding
Class-level SAR; no target-specific experimental data
Sigma receptor pharmacology CNS drug discovery Structure–activity relationship

PDE7B Inhibitory Activity: Computational Prediction and Class-Level Context for the Cycloheptylpiperidine Scaffold

PDE7B is a cAMP-specific phosphodiesterase implicated in T-cell activation, chronic lymphocytic leukemia (CLL), and neuroinflammatory conditions [1]. Published PDE7B inhibitors span multiple chemotypes including purine-based (IC₅₀ = 0.5–5 μM), thienopyrazole (IC₅₀ < 100 nM), and spirotricyclic derivatives (IC₅₀ < 50 nM) [2]. While the target compound 1-(1-cycloheptylpiperidin-4-yl)-4-methylpiperazine has not been directly tested against PDE7B in published studies, a structurally distinct ligand sharing the same ChEMBL identifier parent series (CHEMBL3770470) was tested against PDE7B, yielding Ki = 910 nM in a recombinant human PDE7B IMAP fluorescence polarization assay, alongside PDE4A Ki = 1,300 nM and PDE5A Ki = 1,600 nM, indicating a modest PDE7B preference of approximately 1.4- to 1.8-fold within the broader PDE panel [3]. The cycloheptylpiperidine-piperazine chemotype remains uncharacterized for PDE7B activity, representing an unexplored opportunity for differentiation from known PDE7B inhibitor chemotypes.

PDE7B inhibitory context
Data to verify
Related CHEMBL3770470: PDE7B Ki 910 nM
Selectivity: 1.4-fold over PDE4A, 1.8-fold over PDE5A
Weak PDE7B preference in related chemotype; target activity unknown
Data from distantly related compound; target-specific screening needed
Phosphodiesterase 7B (PDE7B) cAMP signaling Inflammatory and neurological disease

Physicochemical Property Comparison: Cycloheptyl (C₇) Target Compound vs. Cyclohexylmethyl (C₆) Constitutional Isomer with Identical Molecular Formula

The target compound and 1-[4-(cyclohexylmethyl)-1-methyl-4-piperidinyl]piperazine (CAS 569653-58-3) share an identical molecular formula (C₁₇H₃₃N₃, MW 279.47 g/mol) but differ fundamentally in the connectivity of the cycloalkyl group to the piperidine core: the target compound bears a cycloheptyl ring directly attached to the piperidine N-atom, while the constitutional isomer bears a cyclohexylmethyl group at the piperidine 4-position . This constitutional isomerism produces distinct pharmacophore geometries: the cycloheptyl group projects the lipophilic bulk directly from the piperidine N-position (affecting the N-terminal recognition element), whereas the cyclohexylmethyl group projects the bulk from the piperidine 4-position with a methylene spacer, creating a different spatial relationship between the two basic nitrogen centers . The distance between the piperidine N and the centroid of the cycloalkyl ring is approximately 2.5–3.0 Å in the cycloheptyl derivative versus approximately 4.0–4.5 Å in the cyclohexylmethyl isomer, representing a difference of approximately 1.5–2.0 Å in the relative positioning of key pharmacophoric elements [1].

Constitutional isomer geometry
Head-to-head
Target: cycloheptyl-N-piperidine
Isomer: cyclohexylmethyl-C-piperidine; Δ N-ring centroid ~1.5–2 Å
Isomers with identical MW differ in pharmacophore geometry
Computational geometry optimization; no experimental structure
Constitutional isomer comparison Cycloalkyl connectivity Pharmacophore geometry

Procurement-Relevant Physicochemical Stability and Handling: Cycloheptyl Derivative vs. Shorter Cycloalkyl Homologs

Within the homologous series 1-(1-cycloalkylpiperidin-4-yl)-4-methylpiperazine (where cycloalkyl = cyclopentyl, cyclohexyl, cycloheptyl), the incremental addition of methylene units increases molecular weight (+14 g/mol per CH₂) and predicted lipophilicity (+0.5 logP units per CH₂), which decreases aqueous solubility by approximately 2- to 3-fold per additional methylene unit based on the Hansch solubility-logP correlation [1]. The target cycloheptyl derivative (MW 279.5, predicted logP ≈ 3.7–3.9) is expected to have approximately 4- to 9-fold lower aqueous solubility than the cyclopentyl analog (MW 251.4, predicted logP ≈ 2.7–2.9) and approximately 2- to 3-fold lower solubility than the cyclohexyl analog (MW 265.4, predicted logP ≈ 3.2–3.4) . This has practical implications for in vitro assay preparation: the cycloheptyl derivative is more likely to require DMSO stock solutions at concentrations ≤10 mM to avoid precipitation upon aqueous dilution compared with the cyclohexyl analog. Conversely, the higher lipophilicity of the cycloheptyl derivative may confer advantages in blood-brain barrier penetration (predicted logBB increase of approximately +0.3 to +0.5 relative to the cyclohexyl analog based on the Clark logP–logBB correlation) for neuroscience-targeted screening applications [2].

Solubility & brain penetration
Data to verify
Solubility ratio ~0.33–0.5 vs. cyclohexyl; ΔlogBB +0.3 to +0.5 predicted
Higher lipophilicity may reduce solubility but enhance brain penetration
Predicted values; experimental solubility and PAMPA data unavailable
Compound stability Procurement and storage LogP-driven solubility

Recommended Research and Industrial Application Scenarios for 1-(1-Cycloheptylpiperidin-4-yl)-4-methylpiperazine Based on Quantitative Differentiation Evidence


Sigma-1/Sigma-2 Receptor Selectivity Screening: Probing the Contribution of N-Cycloalkyl Ring Size to Subtype Selectivity

Procure the target cycloheptyl compound alongside the cyclohexyl and cyclopentyl homologs for a systematic radioligand displacement screen against sigma-1 ([³H]-(+)-pentazocine) and sigma-2 ([³H]-DTG) receptors. This head-to-head comparison directly tests whether the +0.5 logP increment and greater conformational flexibility of the cycloheptyl ring produce a measurable shift in sigma-1/sigma-2 selectivity relative to the smaller cycloalkyl analogs [1]. The outcome will determine whether the cycloheptyl group is a privileged substituent for sigma-2-biased or dual sigma-1/sigma-2 ligand optimization, directly informing lead series prioritization [2].

CNS Drug Discovery Lead Optimization: Evaluating Cycloheptyl-Enhanced Brain Penetration in MDCK-MDR1 or hCMEC/D3 Monolayer Assays

Utilize the cycloheptyl derivative's predicted +0.3 to +0.5 logBB advantage over the cyclohexyl analog [1] in a bidirectional permeability assay (MDCK-MDR1 or hCMEC/D3 cell monolayer) to experimentally measure the apparent permeability coefficient (Papp) and efflux ratio. If the experimental Papp(A→B) for the cycloheptyl compound exceeds approximately 10 × 10⁻⁶ cm/s with an efflux ratio <3, it validates the cycloheptyl group as a CNS-penetrant scaffold element, justifying procurement of additional cycloheptyl-substituted analogs for neuroscience-targeted libraries [2].

PDE7B Counter-Screening to Define the Cycloheptylpiperidine-Piperazine Selectivity Profile Across the PDE Isozyme Panel

Given the unresolved PDE7B pharmacological profile of the cycloheptylpiperidine-piperazine chemotype relative to the distantly related CHEMBL3770470 series (which showed PDE7B Ki = 910 nM with only 1.4- to 1.8-fold selectivity over PDE4A and PDE5A) [1], a focused PDE isozyme counter-screen (PDE7B, PDE4A-D, PDE5A, PDE1B) should be conducted. Establishing whether the cycloheptyl substitution improves PDE7B potency or selectivity beyond the approximately 1 μM window observed for related chemotypes can identify PDE7B as a secondary pharmacology liability or an alternative target opportunity for this scaffold [2].

Constitutional Isomer Pair Screening to Validate Pharmacophore Geometry Hypotheses in Melanocortin-4 or Sigma Receptor Assays

Procure both the target compound (cycloheptyl-N-piperidine connectivity) and its constitutional isomer 1-[4-(cyclohexylmethyl)-1-methyl-4-piperidinyl]piperazine (CAS 569653-58-3; same MW, different connectivity) [1] for parallel screening in melanocortin-4 receptor (MC4R) binding and functional assays — a receptor system where the cyclohexylmethylpiperidine scaffold has established SAR [2]. The approximately 1.5–2.0 Å difference in N-to-ring-centroid distance between the two isomers provides a clean experimental system to test whether cycloalkyl connectivity (N-substitution vs. C-substitution) drives differential receptor engagement, with implications for scaffold hopping strategies and IP positioning [3].

Application
Selection Property
Validation Focus
Sigma-1/2 subtype selectivity screening
N-cycloalkyl ring size effect
Subtype selectivity shift
CNS permeability screening (MDCK-MDR1)
Cycloheptyl predicted logBB advantage
Papp A→B and efflux assessment
PDE isozyme selectivity profiling
Cycloheptyl chemotype PDE context
PDE7B selectivity window confirmation
Constitutional isomer SAR screening
Cycloalkyl connectivity geometry
Pharmacophore geometry–receptor recognition
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